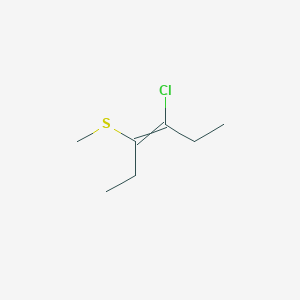
3-Hexene, 3-chloro-4-(methylthio)-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes: The synthesis of 3-Hexene, 3-chloro-4-(methylthio)-, (E)- can be achieved through various methods. One common approach involves the chlorination of hexene derivatives. For example, starting with 3-hexene, the addition of chlorine gas in the presence of a suitable catalyst (such as iron or aluminum chloride) leads to the formation of the desired compound.
Reaction Conditions: The chlorination reaction typically occurs at room temperature or slightly elevated temperatures. The use of a solvent (such as dichloromethane or chloroform) facilitates the reaction. The (E)- configuration is retained during this process.
Industrial Production: While not a high-volume industrial compound, 3-Hexene, 3-chloro-4-(methylthio)-, (E)- may find applications in specialty chemical production or research.
Analyse Des Réactions Chimiques
Reactivity:
Substitution Reactions: Due to the presence of the benzylic position (adjacent to the benzene ring), is susceptible to nucleophilic substitution reactions.
Oxidation: Alkyl benzenes, including this compound, can undergo oxidation reactions. Oxidizing agents (such as potassium permanganate or chromic acid) can convert the methyl group to a carbonyl group.
Nucleophilic Substitution: N-bromosuccinimide (NBS) is commonly used for benzylic halide substitutions.
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are suitable oxidizing agents.
Major Products: The primary product of nucleophilic substitution is the corresponding benzylic bromide. In oxidation reactions, the methyl group is converted to a carbonyl group (e.g., an aldehyde or ketone).
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: Researchers use as an intermediate in the synthesis of more complex molecules.
Mechanistic Studies: Its reactivity provides insights into benzylic substitution mechanisms.
Drug Development: Understanding the reactivity of benzylic compounds aids in designing pharmaceuticals.
Metabolism Studies: Investigating the metabolism of similar compounds helps elucidate biological pathways.
Fine Chemicals: It may find applications in specialty chemicals or flavors and fragrances.
Mécanisme D'action
The exact mechanism of action for 3-Hexene, 3-chloro-4-(methylthio)-, (E)- depends on its specific use. its reactivity likely influences its effects in various contexts.
Comparaison Avec Des Composés Similaires
While 3-Hexene, 3-chloro-4-(methylthio)-, (E)- is unique due to its specific substitution pattern, other benzylic halides and alkyl benzenes exhibit similar reactivity.
Propriétés
Numéro CAS |
112303-27-2 |
|---|---|
Formule moléculaire |
C7H13ClS |
Poids moléculaire |
164.70 g/mol |
Nom IUPAC |
3-chloro-4-methylsulfanylhex-3-ene |
InChI |
InChI=1S/C7H13ClS/c1-4-6(8)7(5-2)9-3/h4-5H2,1-3H3 |
Clé InChI |
GSWJMPZXLVZWCK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(CC)Cl)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


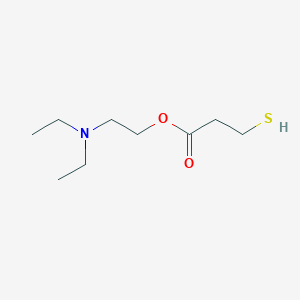

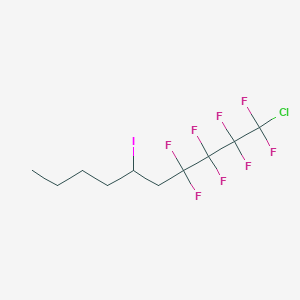
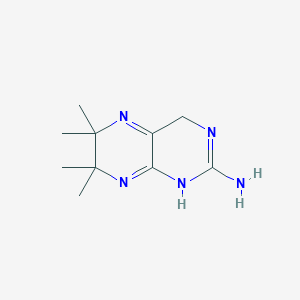
![N-Phenyl-N-[4-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B14320491.png)

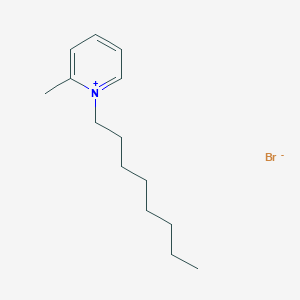
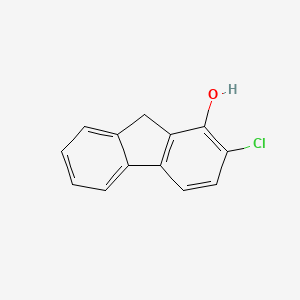
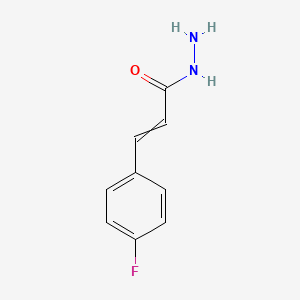
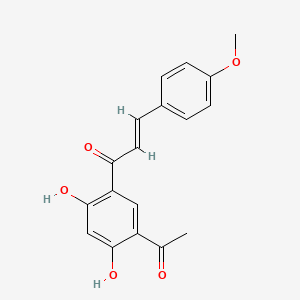
![2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl-](/img/structure/B14320515.png)


![3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14320551.png)
